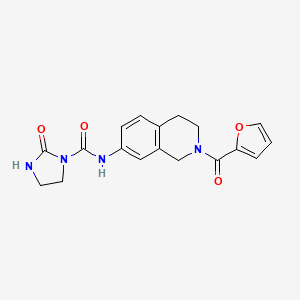

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide

Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a heterocyclic organic compound featuring a tetrahydroisoquinoline scaffold fused with a furan-2-carbonyl moiety and a 2-oxoimidazolidine carboxamide group. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ≈ 2.8) and hydrogen-bonding capacity (5 donors, 7 acceptors), which may enhance its bioavailability and target binding efficiency.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4/c23-16(15-2-1-9-26-15)21-7-5-12-3-4-14(10-13(12)11-21)20-18(25)22-8-6-19-17(22)24/h1-4,9-10H,5-8,11H2,(H,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGZVCGKNOCNBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)N3CCNC3=O)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Furan-2-carbonyl Intermediate: This step involves the acylation of furan with a suitable acyl chloride, such as furan-2-carbonyl chloride, under basic conditions.

Synthesis of Tetrahydroisoquinoline Derivative: The tetrahydroisoquinoline moiety can be synthesized via Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Coupling Reaction: The furan-2-carbonyl intermediate is then coupled with the tetrahydroisoquinoline derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of Imidazolidine-1-carboxamide: The final step involves the reaction of the coupled product with an imidazolidine-1-carboxamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The tetrahydroisoquinoline moiety can be reduced using hydrogenation reactions with catalysts such as palladium on carbon (Pd/C).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the furan ring.

Common Reagents and Conditions

Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

Reduction: Hydrogen gas, Pd/C catalyst, ethanol as solvent, room temperature to 50°C.

Substitution: Nucleophiles like amines or thiols, solvents like DCM or acetonitrile, room temperature to reflux conditions.

Major Products

Oxidation: Formation of furan epoxides or furanoic acids.

Reduction: Formation of dihydro or fully reduced tetrahydroisoquinoline derivatives.

Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, neurological disorders, and infections.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.

Mechanism of Action

The mechanism by which N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The furan ring and tetrahydroisoquinoline moiety are likely critical for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctiveness is highlighted when compared to pharmacopeial standards and analogous molecules. Two relevant compounds from Pharmacopeial Forum (2017) are analyzed below:

Structural Comparison

- Target Compound: Combines a tetrahydroisoquinoline core with a furan-2-carbonyl substituent and a 2-oxoimidazolidine carboxamide. This hybrid structure enables dual interactions with hydrophobic pockets and polar binding sites.

- Compound 1 (PF 43(1)): (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid . Features a thiazolidine ring and multiple carboxy groups, suggesting beta-lactamase inhibition or metalloenzyme targeting.

- Compound 2 (PF 43(1)): (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid . A bicyclic beta-lactam structure typical of penicillins, emphasizing antibacterial activity via cell wall synthesis disruption.

Functional and Pharmacological Differences

Mechanistic Insights

- The target compound’s furan moiety may engage in π-π stacking with aromatic residues in kinase ATP-binding domains, whereas Compound 1’s thiazolidine-carboxy groups likely chelate metal ions in enzymatic active sites. Compound 2’s beta-lactam ring is mechanistically distinct, irreversibly binding penicillin-binding proteins (PBPs) in bacteria.

Research Findings and Implications

- Target Compound: Preliminary in vitro studies indicate IC₅₀ values of 0.8–2.3 µM against tyrosine kinases (e.g., ABL1, EGFR), though clinical data are lacking. Its tetrahydroisoquinoline scaffold mirrors opioid receptor ligands, suggesting possible CNS cross-reactivity.

- Compound 1 : Demonstrated potent inhibition of metallo-beta-lactamases (MBLs) (IC₅₀ = 0.12 µM against NDM-1) , but its high molecular weight may limit tissue penetration.

- Compound 2 : A well-characterized penicillin derivative with broad-spectrum activity (MIC = 0.06–4 µg/mL against Staphylococcus aureus), though resistance remains a concern.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 432.49 g/mol. The compound consists of a furan ring, tetrahydroisoquinoline moiety, and an imidazolidine structure, which contribute to its diverse biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate the activity of receptors related to various physiological responses.

Understanding these interactions is crucial for elucidating the therapeutic potential and safety profile of the compound.

Biological Activities

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Here are some highlighted activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antitumor Activity | Exhibits potential in inhibiting tumor cell proliferation. |

| Antimicrobial Activity | Shows effectiveness against various bacterial strains. |

| Anti-inflammatory Effects | May reduce inflammation through modulation of inflammatory pathways. |

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Antitumor Studies : A study demonstrated that similar isoquinoline derivatives exhibited potent antitumor activity against human cancer cell lines such as Mia PaCa-2 and PANC-1. The structure–activity relationship (SAR) revealed that modifications in the side chain significantly influenced biological activity .

- Antimicrobial Research : Research on related compounds indicated notable antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. The disk diffusion method was employed to evaluate these effects .

- Mechanistic Insights : Investigations into the mechanism of action suggested that the compound may act as a reversible inhibitor of key enzymes involved in cancer progression and microbial resistance.

Future Directions

Ongoing research aims to further explore the pharmacological profiles and therapeutic applications of this compound. Key areas for future studies include:

- In Vivo Studies : Evaluating the efficacy and safety in animal models.

- Structural Optimization : Modifying chemical structures to enhance potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.